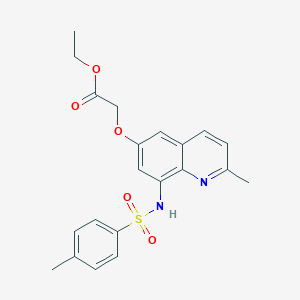

Zinquin ethyl ester

説明

ジンキンエチルエステルは、ジンキンの蛍光誘導体であり、主に亜鉛イオン蛍光プローブとして使用されます。これは細胞透過性の脂溶性化合物であり、細胞膜を透過することができ、亜鉛イオンに敏感です。 カルシウムイオンとマグネシウムイオンの存在下で亜鉛イオンと結合すると、青色の蛍光を発するため、細胞内亜鉛レベルを検出および監視するための貴重なツールとなっています .

準備方法

合成経路と反応条件: ジンキンエチルエステルの合成には、トリエチルアミンなどの塩基の存在下で、ジンキンとクロロギ酸エチルを反応させることが含まれます。反応は通常、ジクロロメタンなどの有機溶媒中で低温で行われ、高い収率と純度が確保されます。 生成物は、カラムクロマトグラフィーなどの技術を用いて精製されます .

工業生産方法: ジンキンエチルエステルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と精製システムの使用が含まれており、一貫性と高スループットが確保されます。 この化合物は、科学研究に必要な純度基準を満たすために、厳格な品質管理のもとで生産されています .

反応の種類:

錯形成: ジンキンエチルエステルは、亜鉛イオンと錯形成反応を起こし、青色の蛍光を発する安定な錯体を形成します。

加水分解: 細胞質エステラーゼの存在下で、ジンキンエチルエステルは親化合物であるジンキンに加水分解され、ジンキンは負の電荷を帯びて細胞内に保持されます.

一般的な試薬と条件:

錯形成: 水溶液中の亜鉛イオン(Zn²⁺)、カルシウムイオン(Ca²⁺)、およびマグネシウムイオン(Mg²⁺)。

加水分解: 生細胞内の細胞質エステラーゼ。

主な生成物:

錯形成: ジンキンエチルエステルと亜鉛イオンの青色蛍光錯体。

加水分解: 親化合物であるジンキン.

4. 科学研究への応用

ジンキンエチルエステルは、次のような科学研究で幅広い用途があります。

化学: さまざまな化学反応や環境における亜鉛イオンを検出および定量するための蛍光プローブとして使用されます。

生物学: 細胞生物学において、細胞内亜鉛レベルを監視し、生細胞における亜鉛恒常性を研究するために使用されます。

医学: 医学研究において、アポトーシスや神経変性疾患など、さまざまな生理学的および病理学的プロセスにおける亜鉛の役割を調査するために使用されます。

科学的研究の応用

Chemical Properties and Mechanism

- Structure : Zinquin ethyl ester is a lipophilic compound that can penetrate cell membranes. Once inside the cell, it is hydrolyzed by cytosolic esterases to release Zinquin, which is negatively charged and thus retained within the cell.

- Fluorescence Characteristics : The compound exhibits fluorescence that is significantly enhanced upon binding with Zn²⁺. It has an excitation maximum at 368 nm and an emission maximum at 490 nm when in the presence of zinc .

Scientific Research Applications

-

Zinc Detection in Cells

- This compound is primarily used for monitoring intracellular zinc levels. It allows researchers to visualize zinc fluxes associated with various cellular processes such as apoptosis, signaling pathways, and metabolic activities .

- The probe's ability to selectively bind Zn²⁺ in the presence of other ions (like Ca²⁺ and Mg²⁺) enhances its utility in complex biological systems .

-

Neurobiology

- Zinc plays a crucial role in brain function and neurotransmission. This compound has been employed to study zinc's involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where aberrant zinc metabolism is often observed .

- The probe aids in understanding the role of zinc as a signaling molecule in neurons, contributing to synaptic plasticity and cognitive functions .

-

Toxicology Studies

- Researchers utilize this compound to assess zinc's role in toxicity mechanisms. For instance, it can help elucidate how zinc homeostasis affects cellular responses to environmental toxins or drugs .

- Its application extends to investigating metal ion transport through cellular membranes, providing insights into metal ion interactions and their physiological implications .

-

Cell Imaging Techniques

- This compound is compatible with various imaging techniques such as fluorescence microscopy and flow cytometry. This versatility allows for real-time monitoring of zinc dynamics within living cells .

- The probe can be used to visualize changes in intracellular zinc levels during different stages of cell life cycles or under varying experimental conditions .

Case Study 1: Intracellular Zinc Monitoring

A study utilized this compound to monitor intracellular zinc levels during apoptosis in human lymphoblastoid cells. The researchers found that increased intracellular zinc correlated with reduced apoptotic markers, suggesting a protective role for zinc against cell death.

Case Study 2: Neurodegenerative Disease Research

In a model of Alzheimer's disease, this compound was used to track abnormal zinc accumulation in neurons. The findings indicated that dysregulated zinc levels could contribute to neurodegeneration, highlighting the importance of maintaining zinc homeostasis for neuronal health.

Data Table: Comparison of Zinc Probes

| Probe Name | Selectivity | Membrane Permeability | Excitation/Emission (nm) | Application Area |

|---|---|---|---|---|

| This compound | High | Yes | 368/490 | Cell Biology, Neurobiology |

| FluoZin-3 | Moderate | Yes | 495/515 | Cell Biology |

| Newport Green | High | No | 490/520 | Live Cell Imaging |

作用機序

ジンキンエチルエステルは、細胞膜を透過し、細胞内亜鉛イオンと相互作用する能力によってその効果を発揮します。細胞内に入ると、細胞質エステラーゼがエチルエステル基を切断し、ジンキンに変換されます。ジンキンは負の電荷を帯びて細胞内に保持されます。次に、ジンキンは亜鉛イオンと結合し、錯体を形成します。この錯体は、紫外線で励起されると青色の蛍光を発します。 この蛍光により、研究者は細胞内亜鉛レベルを監視および定量することができます .

類似化合物:

ジンキン: ジンキンエチルエステルの親化合物であり、同様の用途に使用されますが、細胞透過性が低くなります。

TSQ(N-(6-メトキシ-8-キノリル)-パラ-トルエンスルホンアミド): 他の亜鉛イオン蛍光プローブで、同様の特性を持っていますが、励起波長と発光波長が異なります。

FluoZin-3: 亜鉛に敏感な蛍光染料で、感度が高く、スペクトル特性が異なります .

ジンキンエチルエステルの独自性: ジンキンエチルエステルは、高い細胞透過性と、加水分解後に細胞内に保持されるという特性が特徴です。 この特性により、細胞内亜鉛レベルの長期的なモニタリングに特に有用であり、他の亜鉛イオン蛍光プローブと比較して、より正確で信頼性の高いデータを提供します .

類似化合物との比較

Zinquin: The parent compound of Zinquin ethyl ester, used for similar applications but less cell-permeable.

TSQ (N-(6-methoxy-8-quinolyl)-para-toluenesulfonamide): Another zinc ion fluorophore with similar properties but different excitation and emission wavelengths.

FluoZin-3: A zinc-sensitive fluorescent dye with higher sensitivity and different spectral properties .

Uniqueness of this compound: this compound is unique due to its high cell permeability and ability to be retained within cells after hydrolysis. This property makes it particularly useful for long-term monitoring of intracellular zinc levels, providing more accurate and reliable data compared to other zinc ion fluorophores .

生物活性

Zinquin ethyl ester (ZQ EE) is a lipophilic, zinc-sensitive fluorescent probe widely utilized in biological research to monitor intracellular zinc levels. Its ability to penetrate cell membranes and react with zinc ions makes it a valuable tool for studying zinc's role in various cellular processes. This article delves into the biological activity of ZQ EE, examining its mechanisms, applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 414.5 g/mol

- Solubility : Soluble in organic solvents like ethanol, DMSO, and dimethylformamide .

ZQ EE is designed to be cell-permeable. Upon entering the cell, it is hydrolyzed by cytosolic esterases, converting it into Zinquin acid (ZQ ACID), which carries a negative charge that prevents its efflux from the cell. This property allows ZQ EE to act as an effective indicator of intracellular zinc concentrations .

Fluorescence Characteristics

Biological Applications

ZQ EE has been employed in various studies to investigate the dynamics of zinc ions in different cellular contexts. Some notable applications include:

- Monitoring Zinc Fluxes : ZQ EE has been used to track intracellular zinc levels during apoptosis, providing insights into the role of zinc in cell death pathways .

- Studying Zinc-Protein Interactions : Research indicates that ZQ EE forms adducts with zinc-bound proteins, allowing for the visualization of these interactions in live cells .

- Cell Type Variability : Different cell types exhibit unique fluorescence emission profiles when treated with ZQ EE, suggesting variability in zinc handling and distribution across cell types .

Case Studies

-

Zinc Distribution in Cancer Cells :

A study utilized ZQ EE to examine zinc levels in glioblastoma U87 MG cells and medulloblastoma TE671 cells. The findings indicated significant differences in zinc accumulation between these cancerous cell lines, highlighting the potential of ZQ EE in cancer research . -

Zinc's Role in Cardiac Cells :

In H9c2 cardiac cells treated with doxorubicin (DOX), ZQ EE was instrumental in demonstrating how zinc can modulate signaling pathways related to apoptosis. The results suggested that zinc may inhibit calcineurin/NFAT signaling, which is crucial for cardiac function . -

Reactivity with Model Proteins :

Experiments involving model proteins such as alcohol dehydrogenase and alkaline phosphatase revealed that ZQ EE can bind to these proteins without sequestering their bound zinc ions, indicating its utility in studying protein-zinc interactions without disrupting their native state .

Data Tables

The following table summarizes key findings from studies employing this compound:

| Study Focus | Cell Type | Key Findings |

|---|---|---|

| Zinc Distribution | U87 MG, TE671 | Variability in intracellular zinc levels |

| Apoptosis Signaling | H9c2 | Zinc inhibits calcineurin/NFAT signaling |

| Protein Interactions | Alcohol Dehydrogenase | ZQ EE binds without sequestering bound Zn |

特性

IUPAC Name |

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASTCXJTDRDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171164 | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181530-09-6 | |

| Record name | Zinquin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。